molecular formula C10H10ClNO B2667515 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one CAS No. 1392491-60-9

5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

Cat. No. B2667515
CAS RN: 1392491-60-9
M. Wt: 195.65
InChI Key: NVEXXLOXFXBICG-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

In recent years, considerable research interest has been witnessed toward the synthesis of C(1)-substituted derivatives of THIQ, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .

Scientific Research Applications

Prodrug Development for Hypoxic Tissues

The compound 5-Chloromethyl-1-methyl-2-nitroimidazole, related to the target molecule, has been explored for its potential in prodrug development aimed at selective drug delivery to hypoxic tissues. By reacting with anions derived from 5-bromoisoquinolin-1-one, it demonstrates a mechanism for the biomimetic release of the active drug in targeted areas, suggesting a novel approach for treating hypoxic tumors (Parveen, Naughton, Whish, & Threadgill, 1999).

Metal Complex Synthesis for Antimicrobial Applications

The synthesis of novel ligands and their metal complexes using 5-Chloromethyl-8-hydroxyquinoline, a derivative of the compound , indicates significant potential in antimicrobial applications. These complexes have been tested for in vitro antimicrobial activity against several bacteria and fungi, showing promising results that could lead to new treatments for infectious diseases (Patel & Patel, 2017).

Structural Analysis for Drug Design

Research involving the structural analysis of substituted tetrahydroquinolines, including derivatives similar to 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one, provides insights into the design of drugs with improved efficacy and reduced side effects. Such structural studies are crucial for understanding how small changes in molecular structure can significantly impact the biological activity of potential pharmaceuticals (Albov, Rybakov, Babaev, & Aslanov, 2004).

Tubulin-Polymerization Inhibitors for Cancer Therapy

The modification of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in drug leads to produce new compounds has led to the discovery of potent tubulin-polymerization inhibitors, targeting the colchicine site. This research presents a direct application in developing new chemotherapeutic agents that disrupt microtubule formation, a promising approach for cancer therapy (Wang et al., 2014).

Future Directions

The future directions of research on 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one could involve further exploration of its biological activities, development of novel THIQ analogs with potent biological activity, and investigation of its mechanism of action . Additionally, the development of new and environmentally friendly methods for the synthesis of THIQ derivatives could be another area of focus .

properties

IUPAC Name

5-chloro-2-methyl-1,4-dihydroisoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-12-6-7-3-2-4-9(11)8(7)5-10(12)13/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEXXLOXFXBICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(CC1=O)C(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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